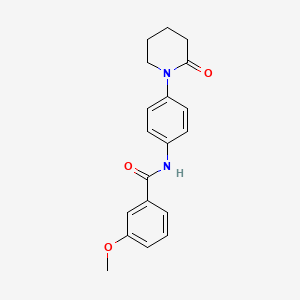

3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The title compound is prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one , which is obtained from the reaction of 4-hydroxybenzaldehyde and acetophenone .

Molecular Structure Analysis

- In the crystal, C—H···O hydrogen-bonding interactions link the molecules into chains running along the [001] direction. Additionally, C—H interactions further stabilize the crystal packing .

Chemical Reactions Analysis

Chalcones, including this compound, serve as important intermediates in the biosynthesis of flavonoids and are valuable starting materials for synthesizing biologically important heterocycles. They have been reported to possess various biological properties, such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-diabetic activities .

作用机制

Target of Action

The primary target of 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM, and it is over 30,000 times more selective for FXa than other human coagulation proteases .

Mode of Action

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition .

Biochemical Pathways

The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and, consequently, platelet aggregation . This action can help prevent thromboembolic diseases.

Pharmacokinetics

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The compound is eliminated through several pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in preclinical studies in animal models . The compound can improve antithrombotic activity without excessively increasing bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

实验室实验的优点和局限性

The advantages of using 3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in lab experiments include its high selectivity for a specific target in the brain, its ability to modulate the activity of this target in a reversible manner, and its well-defined mechanism of action. However, the use of this compound in lab experiments also has several limitations, including its high cost, the complexity of its synthesis, and the need for careful control of experimental conditions to ensure reproducibility and reliability of results.

未来方向

There are several future directions for research on 3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in other physiological and pathological processes. Additionally, the use of this compound in combination with other tools and techniques, such as optogenetics and electrophysiology, may provide new insights into the function of the target it binds to and its role in the brain.

合成方法

The synthesis of 3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide involves several steps, starting with the reaction of 4-(2-oxopiperidin-1-yl)aniline with 3-methoxybenzoyl chloride to form the intermediate product, which is then treated with sodium hydride and dimethylformamide to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.

科学研究应用

3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been used extensively in scientific research as a tool for studying the function of a specific target in the brain. This target is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases. By selectively binding to this target, this compound can be used to modulate its activity and investigate its role in these processes.

属性

IUPAC Name |

3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-17-6-4-5-14(13-17)19(23)20-15-8-10-16(11-9-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKUXTYPOGCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2477145.png)

![Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2477146.png)

![ethyl N-[({2-[1-(phenylsulfonyl)piperidin-4-yl]ethyl}amino)carbonyl]alaninate](/img/structure/B2477148.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)